molecular formula C18H26N2O5 B2947968 1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid CAS No. 1159835-35-4

1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid

Cat. No.: B2947968
CAS No.: 1159835-35-4
M. Wt: 350.415
InChI Key: PHIDPBLOEXDDOR-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a 3-methoxyphenylamino substituent, and a carboxylic acid moiety at the 4-position of the piperidine ring. This compound is structurally designed for applications in medicinal chemistry and organic synthesis, particularly as a building block for pharmaceuticals or bioactive molecules. The Boc group enhances stability during synthetic processes, while the 3-methoxyphenylamino substituent may influence binding affinity in target receptors. The carboxylic acid group provides a handle for further functionalization, such as amide coupling or salt formation.

Properties

IUPAC Name

4-(3-methoxyanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)20-10-8-18(9-11-20,15(21)22)19-13-6-5-7-14(12-13)24-4/h5-7,12,19H,8-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIDPBLOEXDDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-butoxycarbonyl)-4-((3-methoxyphenyl)amino)piperidine-4-carboxylic acid, often abbreviated as Boc-3-MPA-Pip-COOH, is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl amino group, contributing to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of Boc-3-MPA-Pip-COOH is C18H25N2O5C_{18}H_{25}N_{2}O_{5}, with a molecular weight of approximately 335.40 g/mol. The structural characteristics include:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Tert-butoxycarbonyl group : A common protecting group in organic synthesis.
  • Methoxyphenyl amino substitution : Enhances lipophilicity and potential interaction with biological targets.

Structural Comparison

Compound NameCAS NumberStructural FeaturesSimilarity Score
1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid939757-89-8Pyrrolidine instead of piperidine0.92
1-N-Cbz-Pyrrolidine-3-carboxylic acid188527-21-1Cbz protection on pyrrolidine0.84
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid192214-00-9Benzyloxy protection on pyrrolidine0.84

The unique combination of functional groups in Boc-3-MPA-Pip-COOH may confer distinct pharmacological properties compared to structurally similar compounds.

Therapeutic Applications

Research into related compounds has shown promising results in various therapeutic areas:

  • Antiviral Activity : Compounds similar to Boc-3-MPA-Pip-COOH have demonstrated antiviral properties, such as neuraminidase inhibition, which could be relevant for developing antiviral therapies .
  • Anti-inflammatory Effects : Other derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines like TNF-alpha .
  • Antibacterial Properties : Some β-amino acid derivatives exhibit antibacterial activity, suggesting that Boc-3-MPA-Pip-COOH may also possess similar effects .

Case Studies

Recent studies on β-amino acid heterocycles have highlighted their potential as leads for drug development:

  • A-87380 , a related compound, exhibited moderate neuraminidase inhibition with an IC50 of 50 μM, showcasing the viability of β-amino acid moieties in antiviral drug design .

Comparative Biological Activity

While comprehensive data specifically for Boc-3-MPA-Pip-COOH is scarce, examining related compounds provides insights into its potential efficacy:

CompoundActivity TypeIC50 Value
A-87380Neuraminidase Inhibition50 μM
Other β-amino acidsAntiviral Activity (TMV)Various EC50 values

Comparison with Similar Compounds

Fluoropyridinyl Analog ()

Replacing the 3-methoxyphenyl group with a 5-fluoropyridinyl moiety introduces a heteroaromatic ring and fluorine atom. Fluorine’s electronegativity may improve metabolic stability and binding interactions in drug design, while the pyridine ring’s nitrogen could participate in hydrogen bonding. This substitution alters electronic properties and solubility compared to the methoxyphenyl variant.

Boc-Protected Amino Acid ()

The absence of an aryl-amino group simplifies the structure, making it a versatile intermediate for peptide synthesis or urea/thiourea formation. Its lower molecular weight (244.29 vs.

Diphenylmethylene Aminooxy Derivative ()

This compound’s oxime-derived substituent introduces steric bulk and a ketone group, which could hinder membrane permeability. The ester linkage (vs. direct amino group) may require hydrolysis in vivo for activation, making it a prodrug candidate.

Phenoxy-Linked Benzoic Acid ()

The ether linkage and benzoic acid group shift the carboxylic acid’s position, impacting hydrogen-bonding capabilities. This structure may favor interactions with polar binding pockets in enzymes or receptors, differing from the piperidine-bound carboxylic acid in the target compound.

Sulfonamide Derivative ()

However, the methoxycarbonylamino group adds complexity, which might reduce synthetic accessibility compared to the target compound.

Q & A

Q. What are the key structural features and recommended analytical methods for characterizing this compound?

Answer: The compound contains a tert-butoxycarbonyl (Boc)-protected piperidine core with a 3-methoxyphenylamino substituent and a carboxylic acid group. Key characterization methods include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent positions .
  • HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for synthetic intermediates) .
  • Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight (calculated: ~349.4 g/mol for C18H27N2O5) .
  • Melting point analysis (if crystalline; compare with analogs like 162–166°C for similar Boc-piperidine derivatives) .

Q. What safety protocols are critical when handling this compound?

Answer: Based on SDS data for structurally related Boc-protected piperidines:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • First aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at 2–8°C, protected from moisture to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and stereochemical fidelity?

Answer: Key strategies include:

  • Boc protection/deprotection : Use N-Boc-4-piperidone as a starting material. Optimize reaction conditions (e.g., 1:1.2 molar ratio of amine to Boc-anhydride in THF at 0°C → RT) to minimize side products .
  • Coupling reactions : Employ EDCI/HOBt for amide bond formation between the piperidine and 3-methoxyphenylamine, monitoring pH (6.5–7.5) to avoid racemization .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final product isolation. Purity >98% is achievable with ≥3 chromatographic runs .

Q. How can discrepancies in spectroscopic data between batches be resolved?

Answer:

  • NMR analysis : Compare chemical shifts (δ) of key protons (e.g., Boc methyl groups at ~1.4 ppm, aromatic protons at 6.5–7.2 ppm) with reference standards. Use 2D-COSY to confirm coupling patterns .
  • Chiral HPLC : Resolve enantiomeric impurities using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
  • Batch consistency : Track water content (Karl Fischer titration) and residual solvents (GC-MS) to identify degradation pathways .

Q. What strategies mitigate instability during long-term storage?

Answer:

  • Lyophilization : Freeze-dry the compound under vacuum to stabilize the carboxylic acid group and prevent hydrolysis .
  • Inert atmosphere : Store under argon or nitrogen to block oxidative degradation of the methoxyphenyl group .
  • Additives : Include 1% w/w desiccants (e.g., molecular sieves) in storage vials to absorb moisture .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the piperidine ring’s conformational flexibility and the methoxyphenyl group’s π-stacking potential .
  • QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with activity data to prioritize derivatives for synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity reports for Boc-piperidine analogs?

Answer:

  • Contextualize hazard data : Some SDS classify oral toxicity as Category 4 (LD50 > 300 mg/kg) , while others lack specific data . Validate via acute toxicity testing in model organisms (e.g., zebrafish embryos) using OECD TG 203 guidelines .
  • Mitigation : Assume worst-case hazards (e.g., H302: harmful if swallowed) and implement tiered risk assessments .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties of Related Boc-Piperidine Derivatives

CompoundMolecular Weight (g/mol)Melting Point (°C)LogPReference
Target Compound349.4N/A~2.1Estimated
4-((Boc-amino)piperidine)-4-COOH244.29N/A0.8
1-Boc-4-piperidone199.2659–631.2

Q. Table 2. Optimized Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Boc ProtectionBoc₂O, DMAP, THF, 0°C → RT, 12h8595
Amide CouplingEDCI, HOBt, DIPEA, DCM, RT, 24h7298
DeprotectionTFA:DCM (1:1), 0°C, 2h9099

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